

QL-IX-55: A Selective Dual TORC1 and TORC2 ATP-Competitive Inhibitor

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Compound of Interest

Compound Name: QL-IX-55

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **QL-IX-55**, a potent and selective ATP-competitive inhibitor of both the Target of Rapamycin Complex 1 (TORC1) and Complex 2 (TORC2). Initially identified through an unbiased cell proliferation screen in *Saccharomyces cerevisiae*, **QL-IX-55** has emerged as a valuable tool for dissecting the rapamycin-insensitive functions of TORC2. This document details the mechanism of action, kinase selectivity, and key experimental data related to **QL-IX-55**. Furthermore, it provides detailed protocols for its synthesis and for the critical assays used in its characterization, including in vitro kinase assays, yeast growth inhibition assays, and Western blotting for downstream substrate phosphorylation. The information presented herein is intended to serve as a foundational resource for researchers utilizing **QL-IX-55** in their investigations of TOR signaling pathways and as a potential scaffold for the development of novel therapeutics.

Introduction

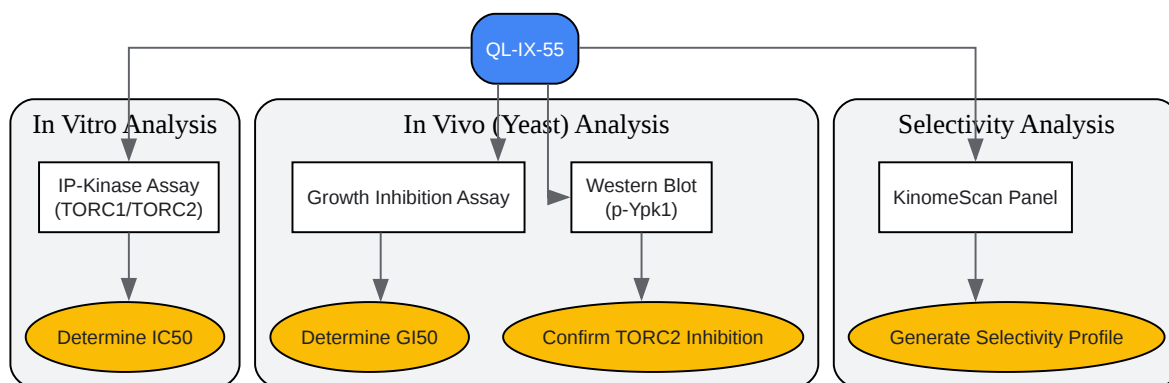
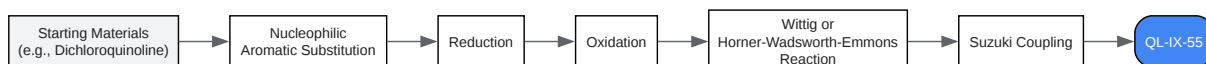
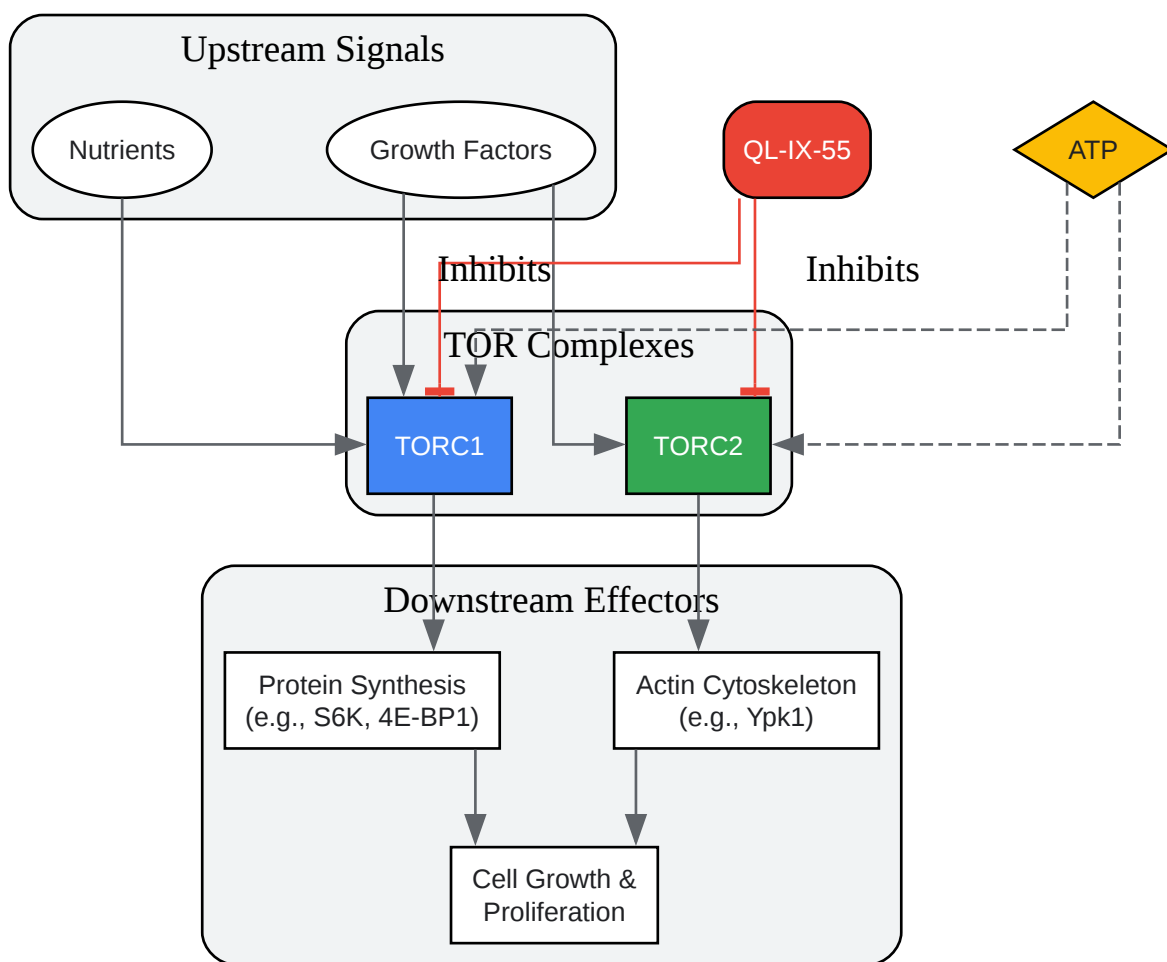
The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival in response to nutrient availability, growth factors, and cellular stress. TOR functions within two distinct multiprotein complexes: TORC1 and TORC2. While the allosteric inhibitor rapamycin has been instrumental in elucidating the functions of TORC1, its inability to acutely inhibit TORC2 has left many aspects of TOR signaling unresolved.

QL-IX-55, a structural analog of Torin1, was discovered as a potent inhibitor of *S. cerevisiae* growth.^[1] It functions as an ATP-competitive inhibitor, targeting the kinase domain of TOR proteins. This mechanism allows **QL-IX-55** to inhibit both TORC1 and TORC2, providing a powerful tool to probe the rapamycin-insensitive functions of TORC2.^[1] This guide will provide an in-depth look at the technical details surrounding **QL-IX-55**.

Mechanism of Action

QL-IX-55 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of TOR. This direct competition prevents the phosphorylation of downstream substrates of both TORC1 and TORC2. In *S. cerevisiae*, **QL-IX-55** targets both Tor1 and Tor2, the catalytic subunits of yeast TORC1 and TORC2, respectively.^[1] The functional target has been identified as the ATP-binding site of TOR2, as evidenced by the discovery of resistance-conferring mutations in the TOR2 gene.^[1]

A molecular model based on the crystal structure of the related kinase PI3Ky suggests that **QL-IX-55** forms a key hydrogen bond with the phenol group of tyrosine 2166 (Y2166) deep within the ATP-binding pocket of yeast TOR2.^[1] This interaction is crucial for its potent inhibitory activity.



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References

- 1. Selective ATP-competitive Inhibitors of TOR Suppress Rapamycin Insensitive Function of TORC2 in *S. cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
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